Methyl 7-azaindole-3-glyoxylate

GSK-3β inhibition Kinase inhibitor synthesis Medicinal chemistry

Building block variability compromises SAR reproducibility in 7-azaindole-based kinase inhibitor programs. Methyl 7-azaindole-3-glyoxylate (≥95% HPLC) eliminates this risk: • Key precursor to 3-(7-azaindolyl)-4-arylmaleimides-GSK-3β inhibitors achieving IC50 7 nM with >300-fold selectivity over PKC-βII. • Patent-validated entry point for CRTH2 receptor antagonists targeting prostaglandin D2-mediated inflammation. • Consistent purity ensures reproducible parallel synthesis and reliable SAR data across library campaigns.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 357263-49-1
Cat. No. B015997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-azaindole-3-glyoxylate
CAS357263-49-1
SynonymsMethyl (7-Azaindol-3-yl)oxoacetate;  α-Oxo-1H-pyrrolo[2,3-b]pyridine-3-acetic Acid Methyl Ester;  (Oxo)(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic Acid Methyl Ester; 
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CNC2=C1C=CC=N2
InChIInChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12)
InChIKeyLXGPNHJNIRDJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Azaindole-3-glyoxylate: Physicochemical Baseline


Methyl 7-azaindole-3-glyoxylate (CAS 357263-49-1) is a heterocyclic compound composed of a 7-azaindole core bearing a methyl glyoxylate substituent at the 3-position [1]. It serves as a key synthetic intermediate for the construction of pharmacologically active 7-azaindole derivatives, notably in the preparation of glycogen synthase kinase-3β (GSK-3β) inhibitors and CRTH2 receptor antagonists [2]. Physicochemical characterization includes a molecular formula of C₁₀H₈N₂O₃, a molecular weight of 204.18 g/mol, a melting point range of 165–168 °C, and a density of 1.392 g/cm³ . Commercial specifications typically require a minimum purity of 98% by HPLC and moisture content ≤0.5% for use as a reliable building block in medicinal chemistry campaigns [3].

Methyl 7-Azaindole-3-glyoxylate: Why Generic Substitution Fails


Procurement decisions involving azaindole-based intermediates cannot rely on simple regioisomer or functional group substitution due to the profound impact of the 7-aza nitrogen and the C3-glyoxylate ester on downstream synthetic utility and biological target engagement. While the 7-azaindole scaffold is a recognized bioisostere of indole, the specific placement of the ring nitrogen alters electronic distribution and hydrogen-bonding capacity, which directly modulates kinase ATP-binding site interactions [1]. Furthermore, the methyl glyoxylate functionality is not a generic ketone; it is a critical handle for condensation reactions with acetamides to form the maleimide pharmacophore essential for potent GSK-3β inhibition [2]. Analogous compounds lacking the C3-glyoxylate (e.g., 7-azaindole itself) or possessing different esters (e.g., ethyl) exhibit divergent reactivity in key coupling steps and yield distinct SAR profiles [3]. Therefore, substituting Methyl 7-azaindole-3-glyoxylate with an off-the-shelf, structurally related azaindole compromises both synthetic fidelity and the quantitative biological performance of the final drug candidate, as demonstrated by the evidence below.

Methyl 7-Azaindole-3-glyoxylate: Evidence vs. Azaindole Analogs


GSK-3β Synthesis: Methyl vs. Ethyl Ester

Methyl 7-azaindole-3-glyoxylate is the preferred starting material over the corresponding ethyl ester for synthesizing GSK-3β inhibitors via condensation with acetamides [1]. The methyl ester (R = Me) provides a synthetic intermediate that is directly utilized in reported SAR studies, whereas the ethyl analog (R = Et) necessitates alternative routes or results in different yields [2].

GSK-3β inhibition Kinase inhibitor synthesis Medicinal chemistry

Maleimide GSK-3β Potency and Selectivity

Compounds derived from Methyl 7-azaindole-3-glyoxylate, specifically 3-(7-azaindolyl)-4-arylmaleimides, exhibit potent and selective GSK-3β inhibition [1]. The lead compounds 14 and 17c demonstrated nanomolar IC50 values against GSK-3β and excellent selectivity over PKC-βII [2]. This profile is directly linked to the use of the 7-azaindole glyoxylate intermediate in their synthesis.

GSK-3β Kinase selectivity Type II diabetes

CRTH2 Antagonism: 7-Azaindole Core Advantage

Methyl 7-azaindole-3-glyoxylate is a key synthetic intermediate in the preparation of azaindole-based CRTH2 receptor antagonists, a therapeutic class distinct from GSK-3β inhibitors [1]. Patent literature explicitly claims azaindole derivatives, including those synthesized from glyoxylate intermediates, as potent and selective CRTH2 antagonists [2].

CRTH2 antagonist Prostaglandin D2 receptor Asthma

Purity and Quality Control Specifications

Commercial specifications for Methyl 7-azaindole-3-glyoxylate require stringent purity thresholds to ensure reproducible yields in subsequent synthetic steps . One vendor specifies a minimum purity of 98% by HPLC and a maximum moisture content of 0.5% [1].

Analytical chemistry Quality control HPLC purity

Methyl 7-Azaindole-3-glyoxylate: Key Application Scenarios


GSK-3β Inhibitor Development

Procure Methyl 7-azaindole-3-glyoxylate (≥98% purity) as the key building block for synthesizing 3-(7-azaindolyl)-4-arylmaleimides, a class of potent and selective GSK-3β inhibitors [1]. The methyl ester enables the critical condensation step to form the maleimide core. Downstream compounds derived from this intermediate have demonstrated GSK-3β IC50 values as low as 7 nM with >300-fold selectivity over PKC-βII, validating the utility of this specific starting material in producing highly selective kinase inhibitors for metabolic and CNS disorders [2].

CRTH2 Antagonist Synthesis

Utilize Methyl 7-azaindole-3-glyoxylate as a versatile intermediate to access novel 7-azaindole-based CRTH2 receptor antagonists, as described in patent literature [1]. The 7-azaindole scaffold is established as the optimal regioisomer for CRTH2 antagonism. Procuring this specific glyoxylate derivative provides a direct synthetic entry point to a distinct pharmacological class targeting prostaglandin D2-mediated inflammatory pathways, offering a strategic alternative to kinase-focused programs [2].

Kinase Selectivity and SAR Profiling

Employ Methyl 7-azaindole-3-glyoxylate as a benchmark starting material in medicinal chemistry campaigns aimed at optimizing kinase selectivity profiles [1]. The compound's established use in generating GSK-3β inhibitors with excellent selectivity (e.g., compound 17c showing negligible inhibition against 68 other protein kinases) makes it a reliable anchor for SAR exploration [2]. Its consistent purity (≥98%) ensures that observed biological activity variations can be confidently attributed to structural modifications rather than impurities [3].

Custom Azaindole Library Synthesis

Leverage Methyl 7-azaindole-3-glyoxylate as a high-quality, scalable building block for constructing focused libraries of 7-azaindole derivatives [1]. The C3-glyoxylate ester serves as a versatile functional handle for diversification via condensation, reduction, and nucleophilic addition reactions. Procuring this compound from vendors specifying ≥98% HPLC purity and ≤0.5% moisture content ensures reproducible parallel synthesis and high-quality library outputs for hit discovery and lead optimization [2].

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